

Spectroscopic Data of 2-Bromo-3,5-difluorophenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-3,5-difluorophenol

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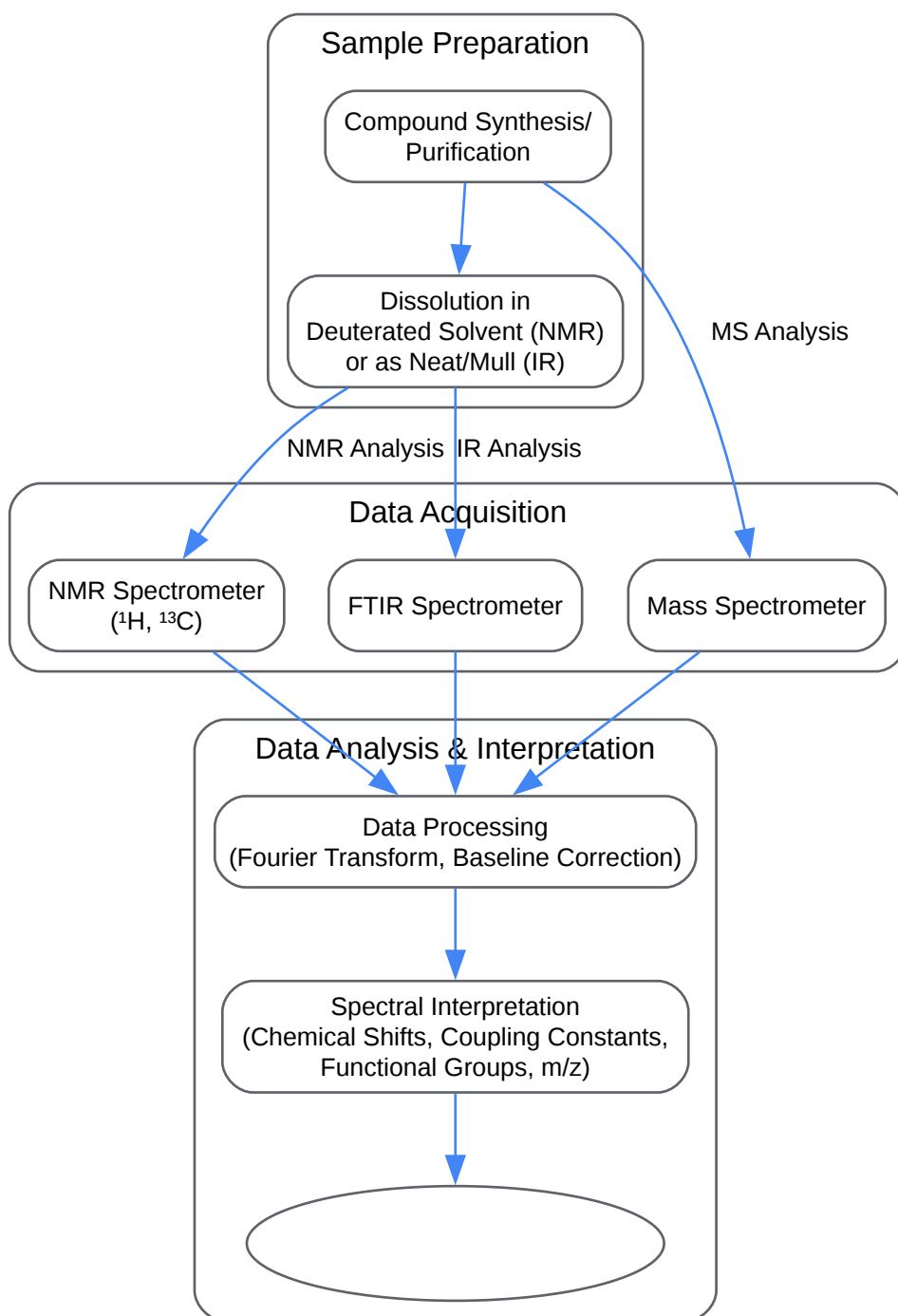
This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-3,5-difluorophenol**, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of public experimental spectra for this specific molecule, this guide utilizes predicted data from validated computational models to provide insights into its structural characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction to 2-Bromo-3,5-difluorophenol

2-Bromo-3,5-difluorophenol is a substituted phenol containing bromine and fluorine atoms on the aromatic ring. Halogenated phenols are important building blocks in organic synthesis, often serving as precursors for agrochemicals, pharmaceuticals, and other specialty chemicals. The precise characterization of such molecules is crucial for quality control, reaction monitoring, and ensuring the identity of synthesized compounds. Spectroscopic techniques are indispensable tools for this purpose.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a chemical compound like **2-Bromo-3,5-difluorophenol** involves several key stages, from sample preparation to data interpretation, to elucidate its chemical structure.



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